N-(4-iodophenyl)-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVODPEKJGMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70307255 | |
| Record name | N-(4-iodophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115175-13-8 | |
| Record name | N-(4-iodophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70307255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Iodophenyl 4 Nitrobenzamide and Structural Analogues
Classical and Contemporary Approaches to N-Arylation and Amide Bond Formation
The creation of the amide bond between an aryl amine and a carboxylic acid derivative is a fundamental transformation in organic synthesis. Historically, methods have relied on activating the carboxylic acid component, often as an acyl chloride, to react with the amine. While effective, contemporary research has also focused on developing catalytic and more atom-economical approaches.
Condensation Reactions Involving 4-Nitrobenzoyl Chloride and Iodoanilines
The most direct and widely practiced method for synthesizing N-(4-iodophenyl)-4-nitrobenzamide is the condensation reaction between 4-iodoaniline (B139537) and 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. wikipedia.orgquora.com
The Schotten-Baumann reaction, first described in the 1880s, typically involves treating an amine with an acid chloride in the presence of an aqueous base, such as sodium hydroxide. wikipedia.orgchemistnotes.com The base serves two critical roles: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine, and it helps to drive the equilibrium towards the formation of the amide product. quora.com The reaction is often carried out in a two-phase system, where the reactants and product are in an organic solvent, and the base is in the aqueous phase. wikipedia.org
A typical procedure involves dissolving the amine, in this case, 4-iodoaniline, in a suitable organic solvent like dichloromethane, to which 4-nitrobenzoyl chloride is added. mdpi.comresearchgate.net An aqueous solution of a base, or an organic base like triethylamine or pyridine, is then introduced to facilitate the reaction. mdpi.com The reaction is generally rapid and proceeds to completion, yielding the desired this compound, which can then be isolated through filtration and purified by recrystallization. chemistnotes.com
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
| 4-Iodoaniline | 4-Nitrobenzoyl chloride | Aq. NaOH or Triethylamine | Dichloromethane | Room Temperature, Stirring | This compound |
| 2-(3-chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | Stirring for 30 min | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |
| Anilines/Amines | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | - | DMF | Reflux | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide nih.gov |
Strategies for Derivatization at the Nitrogen Atom
Once this compound is synthesized, further functionalization can be explored, particularly at the nitrogen atom of the amide linkage. The N-H bond of a secondary amide is generally not highly reactive, but it can undergo reactions like N-alkylation under specific conditions.
N-alkylation of amides typically requires the deprotonation of the amide N-H with a strong base to form the corresponding conjugate base, which then acts as a nucleophile towards an alkylating agent (e.g., an alkyl halide). mdpi.com However, these methods can be harsh. More modern approaches utilize catalytic systems. For example, cobalt nanoparticles supported on carbon have been shown to efficiently catalyze the N-alkylation of benzamides with alcohols. nih.gov Another approach involves solvent-free, phase-transfer catalytic conditions under microwave irradiation, which provides a rapid and environmentally friendlier alternative to traditional methods that rely on dry solvents. mdpi.com While these methods have been demonstrated for various amides, their specific application to this compound would require experimental validation.
Derivatization is also a key strategy in analytical chemistry to enhance the detection of molecules. Reagents like O-phthaldialdehyde (OPA), dansyl chloride, and 9-fluorenylmethyl chloroformate (FMOC) are used to tag primary and secondary amines, modifying their properties for chromatographic analysis. nih.govrsc.org While typically applied to amines, similar principles can be adapted for the derivatization of the amide nitrogen under specific conditions, although this is less common.
Synthesis of Isomeric N-(Iodophenyl)nitrobenzamide Compounds
The specific substitution pattern on the phenyl rings of N-(iodophenyl)nitrobenzamide compounds is crucial for their properties and applications. Control over the regiochemistry is therefore a primary concern during synthesis.
Regioselective Synthesis of ortho-, meta-, and para-Iodophenyl Isomers
The regioselective synthesis of the ortho-, meta-, and para- iodophenyl isomers of N-(phenyl)-4-nitrobenzamide is straightforwardly achieved by selecting the corresponding isomer of the iodoaniline starting material. The condensation reaction with 4-nitrobenzoyl chloride does not alter the substitution pattern of the aniline (B41778) ring.
Therefore, to synthesize the different isomers, the following starting materials would be used:
For N-(2-iodophenyl)-4-nitrobenzamide: 2-Iodoaniline is reacted with 4-nitrobenzoyl chloride.
For N-(3-iodophenyl)-4-nitrobenzamide: 3-Iodoaniline is reacted with 4-nitrobenzoyl chloride.
For this compound: 4-Iodoaniline is reacted with 4-nitrobenzoyl chloride.
The reaction conditions, based on the Schotten-Baumann protocol, would be similar for all three isomers, involving an acyl chloride, an amine, and a base. The primary determinant of the final product's isomeric form is the choice of the starting iodoaniline.
| Desired Product | Aniline Reactant | Acyl Chloride Reactant |
| N-(2-iodophenyl)-4-nitrobenzamide | 2-Iodoaniline | 4-Nitrobenzoyl chloride |
| N-(3-iodophenyl)-4-nitrobenzamide | 3-Iodoaniline | 4-Nitrobenzoyl chloride |
| This compound | 4-Iodoaniline | 4-Nitrobenzoyl chloride |
Targeted Synthesis of this compound
The targeted synthesis of the specific isomer, this compound, relies on the high availability and stability of the precursors: 4-iodoaniline and 4-nitrobenzoyl chloride. nih.gov The synthesis follows the general condensation methodology described previously. The reaction's success hinges on the nucleophilicity of the amino group on 4-iodoaniline attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The presence of the electron-withdrawing nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, facilitating the reaction. The resulting amide is often a stable, crystalline solid that can be easily purified.
Green Chemistry and Sustainable Synthetic Routes for Benzamide (B126) Scaffolds
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of benzamide synthesis, this involves minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents. ucl.ac.uk
Traditional amide synthesis methods, such as those using acyl chlorides, generate stoichiometric amounts of waste (e.g., HCl and the neutralizing base). ucl.ac.uk Catalytic direct amidation, where a carboxylic acid and an amine are condensed directly with the removal of water, is a much more atom-economical and sustainable alternative. researchgate.net Catalysts for this transformation include boric acids and, more recently, heterogeneous catalysts like silica (B1680970) gel, which can also be used in flow systems. ucl.ac.uk
Other green approaches include:
Carbonylative Amidation: Palladium-catalyzed reactions that couple aryl halides with amines and carbon monoxide offer an alternative route to N-aryl amides. ucl.ac.uk
Biocatalysis: The use of enzymes to catalyze amide bond formation is a growing area of interest, offering high selectivity and mild reaction conditions, though the scope is currently limited. ucl.ac.uk
Metal-Free Synthesis: Organocatalytic methods, such as the ring-opening of lactones with aromatic amines using a guanidine catalyst, provide a 100% atom-economical pathway to N-aryl amides under mild conditions. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often allowing for solvent-free conditions, as demonstrated in the N-alkylation of amides. mdpi.comrsc.org
While the direct application of all these green methods to the specific synthesis of this compound may not be extensively documented, they represent the future direction of sustainable amide bond formation and are highly relevant to the synthesis of the broader benzamide scaffold.
Catalytic Systems and Reaction Optimization in this compound Synthesis
The formation of the amide bond in this compound can be achieved through several catalytic cross-coupling strategies. The most prominent among these are palladium- and copper-catalyzed reactions, which offer significant advantages over non-catalyzed methods by providing higher yields, milder reaction conditions, and greater functional group tolerance.
Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. rsc.orgrug.nl This reaction typically involves the coupling of an aryl halide (in this case, 4-iodoaniline is conceptually derived from an aryl halide precursor) with an amide (4-nitrobenzamide), or more commonly, the coupling of an aryl halide (1-iodo-4-nitrobenzene) with an aniline (4-iodoaniline). A general representation of the Buchwald-Hartwig amination for the synthesis of N-aryl amides involves a palladium catalyst, a phosphine ligand, and a base.
Optimization of this reaction for the synthesis of this compound would involve screening various catalysts, ligands, bases, and solvents. The choice of ligand is critical and often dictates the efficiency of the catalytic cycle. nih.gov Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have proven effective in a wide range of amination reactions. rug.nl
Copper-Catalyzed Synthesis (Ullmann Condensation/Goldberg Reaction):
Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, provides an alternative to palladium-based methods. nih.govmdpi.com Modern advancements have led to the development of catalytic systems that operate under milder conditions than the classical stoichiometric reactions. These systems typically employ a copper(I) salt as the catalyst, often in the presence of a ligand, such as a diamine or an amino acid, to facilitate the coupling of an aryl iodide with an amide. nih.gov The reaction optimization would focus on the selection of the copper source, ligand, base, and solvent to maximize the yield and minimize side reactions.
The following interactive data table summarizes representative conditions for palladium- and copper-catalyzed amidation reactions that could be adapted and optimized for the synthesis of this compound.
| Catalytic System | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
|---|---|---|---|---|---|---|
| Palladium-Catalyzed (Buchwald-Hartwig) | Pd(OAc)2 or Pd2(dba)3 | XPhos, SPhos, or other biaryl phosphines | NaOt-Bu, K3PO4, or Cs2CO3 | Toluene, Dioxane, or THF | 80-120 | 70-95 |
| Copper-Catalyzed (Ullmann/Goldberg) | CuI or Cu2O | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine | K3PO4 or K2CO3 | DMF, DMSO, or Dioxane | 100-140 | 60-90 |
Note: The yields presented are typical for N-aryl benzamide synthesis and may vary depending on the specific substrates and optimized reaction conditions for this compound.
Development of Novel Synthetic Analogues of this compound
The development of novel synthetic analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to identify compounds with improved biological profiles, such as enhanced potency or selectivity as kinase inhibitors. mdpi.comnih.gov Modifications can be introduced on either the iodophenyl ring or the nitrobenzoyl moiety.
Analogues with Modifications on the Phenyl Ring:
Systematic modifications of the iodophenyl ring can probe the influence of electronic and steric factors on biological activity. Potential synthetic strategies include:
Positional Isomers: Moving the iodo substituent to the ortho or meta positions of the aniline-derived ring.
Substitution of the Iodo Group: Replacing the iodine atom with other halogens (e.g., bromine, chlorine) or with other functional groups such as trifluoromethyl, cyano, or methoxy (B1213986) groups.
Introduction of Additional Substituents: Adding further substituents to the iodophenyl ring to explore different regions of the target's binding pocket.
Analogues with Modifications on the Benzoyl Moiety:
The nitrobenzoyl portion of the molecule can also be systematically altered to fine-tune its properties. Potential modifications include:
Positional Isomers of the Nitro Group: Relocating the nitro group to the ortho or meta positions of the benzoyl ring.
Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. Examples include cyano, sulfonyl, or amino groups. The latter would lead to amino-benzamide derivatives.
Heterocyclic Analogues: Replacing the phenyl ring of the benzoyl moiety with a heterocyclic ring system, such as pyridine, pyrimidine (B1678525), or quinoline, which can introduce new hydrogen bonding interactions and alter the solubility and metabolic stability of the compound. nih.gov
The synthesis of these analogues would generally follow the same catalytic amidation methodologies described for the parent compound, utilizing the appropriately substituted aniline and benzoic acid (or benzoyl chloride) precursors. The following table outlines some potential novel synthetic analogues of this compound.
| Analogue Type | Structural Modification | Rationale for Synthesis |
|---|---|---|
| Iodophenyl Ring Modification | N-(3-iodophenyl)-4-nitrobenzamide | Investigate the impact of iodo position on binding affinity. |
| Iodophenyl Ring Modification | N-(4-bromophenyl)-4-nitrobenzamide | Evaluate the effect of a different halogen on biological activity. |
| Iodophenyl Ring Modification | N-(4-iodo-2-methylphenyl)-4-nitrobenzamide | Probe steric effects near the amide linkage. |
| Nitrobenzoyl Moiety Modification | N-(4-iodophenyl)-3-nitrobenzamide | Assess the influence of nitro group position on electronic properties and binding. |
| Nitrobenzoyl Moiety Modification | 4-amino-N-(4-iodophenyl)benzamide | Introduce a hydrogen bond donor and alter electronic character. |
| Nitrobenzoyl Moiety Modification | N-(4-iodophenyl)quinoline-6-carboxamide | Introduce a heterocyclic core to improve solubility and explore new interactions. |
Advanced Structural Elucidation and Supramolecular Architecture of N 4 Iodophenyl 4 Nitrobenzamide
X-Ray Crystallography for Absolute Structure Determination of N-(4-iodophenyl)-4-nitrobenzamide
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been pivotal in elucidating the absolute structure of this compound and its isomers, revealing intricate details about their molecular conformation and intermolecular interactions.
Single-Crystal X-Ray Diffraction Analysis of this compound and its Isomers
Single-crystal X-ray diffraction analysis of this compound reveals a complex three-dimensional framework. The supramolecular structure is primarily dictated by a network of hydrogen bonds and other non-covalent interactions. Specifically, in the crystal lattice of this compound, which crystallizes with two independent molecules in the asymmetric unit (Z' = 2) in the P-1 space group, the structure is stabilized by two N—H···O hydrogen bonds, four C—H···O hydrogen bonds, and two three-center iodo···nitro interactions. nih.gov
A comparison with a related compound, N-(4-chlorophenyl)-4-nitrobenzamide, shows it is nearly planar with a small dihedral angle of 4.63 (6)° between the aromatic rings. nih.gov Its crystal structure is characterized by N—H···O(nitro) hydrogen bonds that link the molecules into zigzag chains. nih.gov Similarly, in N-(4-bromophenyl)-4-nitrobenzamide, the dihedral angle between the benzene (B151609) rings is 3.6 (7)°, and the crystal packing is stabilized by weak intermolecular N—H···O and C—H···O hydrogen bonds, forming a three-dimensional network. nih.gov
| Compound | Formula | Crystal System | Space Group | Z |
| This compound | C₁₃H₉IN₂O₃ | Triclinic | P-1 | 2 nih.gov |
| N-(3-iodophenyl)-2-nitrobenzamide | C₁₃H₉IN₂O₃ | Monoclinic | P2(1) | 2 nih.gov |
| N-(4-chlorophenyl)-4-nitrobenzamide | C₁₃H₉ClN₂O₃ | Monoclinic | P2₁/c | 4 nih.gov |
| N-(4-bromophenyl)-4-nitrobenzamide | C₁₃H₉BrN₂O₃ | Monoclinic | P2₁/c | 4 nih.gov |
This table provides a comparative overview of the crystallographic parameters for this compound and its halogenated analogs.
Polymorphism in N-(Iodophenyl)nitrobenzamide Systems
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the observed diversity in the crystal structures of its isomers strongly suggests the potential for polymorphic behavior in this system. nih.govacs.org The different intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the various isomers can lead to different packing arrangements under varying crystallization conditions, a hallmark of polymorphism. nih.govacs.org The study of such phenomena is crucial as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.
Spectroscopic Characterization of this compound
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
Key expected vibrational frequencies include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond. researchgate.net
C=O stretching: A strong absorption band for the amide carbonyl group, typically observed around 1682-1752 cm⁻¹. researchgate.net
NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.netchemicalbook.com
C-N stretching: Vibrations associated with the C-N bond of the amide linkage.
C-I stretching: A band in the lower frequency region of the spectrum corresponding to the carbon-iodine bond.
Aromatic C-H stretching: Bands typically appearing above 3000 cm⁻¹.
Aromatic C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region.
The precise positions of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding. researchgate.net
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide N-H Stretch | 3300-3500 researchgate.net |
| Amide C=O Stretch | 1682-1752 researchgate.net |
| Nitro NO₂ Asymmetric Stretch | 1500-1560 researchgate.netchemicalbook.com |
| Nitro NO₂ Symmetric Stretch | 1300-1370 researchgate.netchemicalbook.com |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1400-1600 |
This table summarizes the characteristic infrared absorption frequencies for the primary functional groups within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons. The protons on the 4-nitrophenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene ring, at downfield chemical shifts due to the electron-withdrawing nature of the nitro and amide groups. rsc.org Similarly, the protons on the 4-iodophenyl ring would also present as a pair of doublets. The amide proton (N-H) would appear as a singlet, with its chemical shift being sensitive to the solvent and concentration. mdpi.com
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be found at a significantly downfield position. The carbon atoms attached to the iodine and the nitro group would also have characteristic chemical shifts. rsc.orgchemicalbook.com
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (4-nitrophenyl) | ~8.0-8.4 | d, d |
| Aromatic Protons (4-iodophenyl) | ~7.6-7.8 | d, d |
| Amide Proton (N-H) | Variable | s |
| Carbonyl Carbon (C=O) | ~165 | s |
| Aromatic Carbons | ~120-150 | s, d |
| Carbon attached to Iodine | ~90-100 | s |
This table presents the anticipated chemical shift ranges and multiplicities for the key nuclei in this compound, based on data from similar structures.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₃H₉IN₂O₃, giving it a monoisotopic mass of approximately 367.97 g/mol and an average mass of about 368.13 g/mol . epa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The fragmentation pattern would likely involve cleavage of the amide bond, leading to characteristic fragment ions. For example, cleavage of the C-N amide bond could result in the formation of the 4-nitrobenzoyl cation (m/z 150) and the 4-iodoaniline (B139537) radical cation (m/z 219). Further fragmentation of these ions would provide additional structural confirmation. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The molecule is expected to exhibit strong absorptions in the UV region due to π → π* transitions associated with the aromatic rings and the carbonyl group. libretexts.orglibretexts.org The benzene rings, substituted with an auxochrome (iodo group) and a chromophore (nitro group), will have their absorption bands shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The 4-nitroaniline (B120555) and 4-nitrobenzoyl moieties are known chromophoric systems.
Intermolecular Interactions Governing the Supramolecular Assembly
The crystal structure of this compound is a testament to the power of a variety of weak intermolecular forces that cooperate to build a stable three-dimensional framework. The compound crystallizes with two independent molecules in the asymmetric unit (Z' = 2). iucr.org The primary interactions governing its supramolecular architecture include a robust network of hydrogen bonds, specific halogen bonding, and other weaker contacts. nih.goviucr.org
Analysis of N-H⋯O and C-H⋯O Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional interactions in the crystal packing of this compound. The structure features two distinct N-H⋯O hydrogen bonds and four C-H⋯O hydrogen bonds, which link the molecules into a complex three-dimensional array. iucr.org In this network, both the carbonyl oxygen and the nitro oxygen atoms act as hydrogen bond acceptors. These interactions are crucial in defining the primary aggregation of the molecules.
The geometric parameters for these hydrogen bonds, as determined by crystallographic studies, are detailed below.
Table 1: Hydrogen Bond Geometry (Å, °) for this compound Data sourced from Glidewell et al., Acta Crystallographica Section B, 2006. iucr.org
| D–H···A | D–H | H···A | D···A | D–H···A |
|---|---|---|---|---|
| N11–H11···O32 | 0.98 | 2.07 | 2.978 | 154 |
| N31–H31···O12 | 0.98 | 2.04 | 2.992 | 162 |
| C16–H16···O12 | 0.95 | 2.49 | 3.393 | 159 |
| C22–H22···O32 | 0.95 | 2.51 | 3.424 | 161 |
| C23–H23···O31 | 0.95 | 2.57 | 3.460 | 156 |
Aromatic π⋯π Stacking and its Contribution to Crystal Packing
Aromatic π⋯π stacking interactions are a common feature in the crystal structures of many aromatic compounds, including several isomers of N-(iodophenyl)nitrobenzamide. nih.govnih.gov However, in the case of this compound (IX), significant π⋯π stacking interactions are notably absent from its crystal packing. iucr.orgnih.gov The supramolecular assembly is instead dominated by the robust hydrogen and halogen bonding networks. This lack of π-stacking differentiates its solid-state structure from isomers where such interactions play a more prominent role in linking molecules. nih.govresearchgate.net
Dipolar Carbonyl⋯Carbonyl and Nitro⋯Nitro Interactions
The potential for dipolar interactions involving the carbonyl (C=O) and nitro (NO₂) groups exists within this class of compounds due to the significant bond dipoles. iucr.org For instance, the isomer N-(3-iodophenyl)-4-nitrobenzamide exhibits a dipolar carbonyl⋯carbonyl interaction that contributes to its supramolecular structure. nih.gov However, for this compound, the crystallographic data does not indicate the presence of significant, short carbonyl⋯carbonyl or nitro⋯nitro contacts. iucr.org The molecular arrangement, dictated by the stronger hydrogen and iodo⋯nitro bonds, does not favor the close, antiparallel alignment that would maximize these types of dipolar interactions.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts. nih.gov
While a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, analyses of closely related compounds provide insight into the expected distribution of contacts. For example, in similar nitro-substituted aromatic structures, Hirshfeld analysis typically reveals that O···H/H···O contacts, corresponding to hydrogen bonds, make up a very significant percentage of the total intermolecular contacts. nih.gov Other important contributions often come from H···H, C···H/H···C, and, where applicable, halogen-related contacts (I···O, I···H, etc.) and C···C contacts representing π-stacking.
A hypothetical Hirshfeld analysis for this compound would be expected to quantitatively confirm the dominance of the N-H···O and C-H···O hydrogen bonds. It would also visualize the iodo⋯nitro contacts and provide a percentage contribution for all close contacts, confirming the relative importance of each type of interaction in the supramolecular assembly.
Computational Crystallography and Crystal Structure Prediction
The experimental determination of a crystal structure, while providing a definitive snapshot of the solid state, represents a single thermodynamic or kinetic outcome of the crystallization process. Computational crystallography, on the other hand, offers a theoretical exploration of the energy landscape of a molecule, enabling the prediction of its possible crystal structures and the relative stability of different polymorphic forms. For a molecule like this compound, with its conformational flexibility and multiple sites for intermolecular interactions, computational methods are invaluable for a comprehensive understanding of its solid-state behavior.
The prediction of the crystal structure of this compound would typically commence with a search of the conformational space of the isolated molecule. This is followed by the generation of a multitude of hypothetical crystal packing arrangements in various common space groups. The energies of these generated structures are then minimized and ranked using computational chemistry methods.
A significant challenge in the crystal structure prediction of this compound lies in the accurate modeling of the diverse and relatively weak intermolecular interactions at play. These include N-H···O and C-H···O hydrogen bonds, as well as iodo···nitro and potential π-π stacking interactions. iucr.orgresearchgate.net The development of accurate and reliable force fields that can adequately describe these varied interactions is a critical aspect of successful crystal structure prediction. researchgate.net For halogenated compounds, specialized force fields that account for the anisotropic nature of halogen bonding are often necessary.
The experimentally determined crystal structure of this compound, as reported by Wardell et al. (2006), serves as a crucial benchmark for any computational prediction. iucr.orgnih.gov The compound crystallizes in the triclinic space group P-1 with two independent molecules (Z' = 2) in the asymmetric unit. iucr.org This experimental observation highlights a key challenge for crystal structure prediction algorithms, as predicting structures with Z' > 1 is notoriously difficult.
A computational study would aim to reproduce this experimentally observed structure as a low-energy minimum on the calculated lattice energy landscape. Furthermore, such a study could reveal a landscape of other plausible, low-energy crystal structures that might represent accessible polymorphs under different crystallization conditions. The relative energies of these predicted polymorphs can provide insights into their thermodynamic stability.
The following table summarizes the key crystallographic data for the experimentally determined structure of this compound, which would be the target for any computational prediction study.
| Parameter | Value |
| Chemical Formula | C₁₃H₉IN₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Z' | 2 |
The next table details the key intermolecular interactions observed in the crystal structure, which a successful computational model would need to replicate.
| Interaction Type | Number Present |
| N-H···O Hydrogen Bonds | 2 |
| C-H···O Hydrogen Bonds | 4 |
| Three-center Iodo···nitro Interactions | 2 |
Computational Chemistry and Molecular Modeling of N 4 Iodophenyl 4 Nitrobenzamide
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into the electron distribution and the energetically favorable spatial arrangements of atoms, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Density Functional Theory (DFT) Studies on N-(4-iodophenyl)-4-nitrobenzamide
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations can determine a molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT is employed to calculate the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the electron-withdrawing nitro group is expected to create a significant electron-deficient (positive potential) area, while the oxygen and iodine atoms would represent regions of high electron density (negative potential).
While DFT is a standard method for such analyses, specific studies detailing the HOMO-LUMO energies and a comprehensive MEP analysis for this compound are not extensively available in the current body of scientific literature. However, based on the known effects of the functional groups, a significant polarization of the molecule is anticipated.
Conformational Analysis and Torsional Angles
The three-dimensional structure of this compound is characterized by the relative orientation of its two aromatic rings linked by an amide bond. Crystallographic studies have revealed that the molecule is not planar. It crystallizes in the P-1 space group with two independent molecules in the asymmetric unit, indicating slight conformational differences between them even in the solid state.
Below is a table of selected torsion angles for the two independent molecules (Molecule 1 and Molecule 2) of this compound found in the crystal structure.
| Torsion Angle | Molecule 1 (°) | Molecule 2 (°) |
| O11—C17—N18—C111 | -173.8 | -176.2 |
| C12—C17—N18—C111 | 6.5 | 4.3 |
| C17—N18—C111—C112 | -144.3 | 134.4 |
| C17—N18—C111—C116 | 35.1 | -46.1 |
| C141—C144—N145—O146 | -4.4 | 1.8 |
| C143—C144—N145—O147 | -2.7 | 3.3 |
| Data sourced from Wardell et al. (2006). |
Molecular Docking Simulations with Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.
Ligand-Protein Interaction Profiling for this compound
A ligand-protein interaction profile for this compound would detail the specific types of non-covalent interactions it forms within a protein's binding site. These interactions commonly include hydrogen bonds (with the amide N-H as a donor and the carbonyl and nitro oxygens as acceptors), hydrophobic interactions involving the phenyl rings, and, notably, halogen bonding from the iodine atom. The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's amino acid residues.
As of now, specific molecular docking studies of this compound against identified biological targets are not reported in the available literature.
Prediction of Binding Affinities and Modes of Interaction
Molecular docking algorithms calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) value typically indicates a more favorable binding interaction. The simulation also provides the binding mode, which is the specific pose of the ligand in the receptor's active site, highlighting the key amino acid residues involved in the interaction.
To illustrate the type of data generated from such a study, the following table presents a hypothetical docking result. Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.
| Hypothetical Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Example Kinase | -8.5 | LYS 72 | Hydrogen Bond |
| ASP 184 | Hydrogen Bond, Halogen Bond | ||
| LEU 132 | Hydrophobic | ||
| PHE 185 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule or a molecular complex over time. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules, offering insights into conformational flexibility and the stability of ligand-protein interactions. An MD simulation of this compound, likely in a complex with a protein, would reveal how the molecule adapts its conformation within the binding site and how the interaction network evolves over the simulation period. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues, would be calculated to assess the stability of the system.
Currently, there are no published molecular dynamics simulation studies specifically focused on this compound. Such a study would be valuable to complement docking predictions by providing a more realistic view of the binding event in a simulated physiological environment.
Dynamic Behavior of this compound in Simulated Environments
Molecular dynamics (MD) simulations offer a powerful method to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its dynamic behavior can be inferred from its crystal structure and the behavior of analogous molecules in simulated environments.
The supramolecular structure of this compound is characterized by a complex network of intermolecular interactions. In its crystalline state, the molecules are linked by two N-H···O hydrogen bonds and four C-H···O hydrogen bonds. nih.gov Additionally, two three-center iodo···nitro interactions contribute to the stability of the crystal lattice. nih.gov These interactions are crucial in defining the conformational landscape of the molecule.
In a simulated environment, such as in a solvent box, the molecule would exhibit a range of dynamic motions. The rotational freedom around the amide bond and the single bonds connecting the phenyl rings would lead to different conformations. The stability of these conformations would be influenced by the interplay of the intramolecular and intermolecular forces.
A typical MD simulation protocol for a molecule like this compound would involve the following steps:
System Preparation: Building the initial 3D structure of the molecule and placing it in a simulation box filled with a chosen solvent (e.g., water).
Energy Minimization: Optimizing the geometry of the system to remove any steric clashes and to reach a low-energy starting conformation.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to equilibrate the system.
Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample the conformational space of the molecule.
During the simulation, various parameters are monitored to understand the dynamic behavior. The root-mean-square deviation (RMSD) of the atomic positions from the initial structure is a key metric to assess the stability of the molecule's conformation. A stable RMSD value over time suggests that the molecule has reached a stable conformational state.
Table 1: Key Intermolecular Interactions in the Crystal Structure of this compound nih.gov
| Interaction Type | Number of Interactions | Description |
| N-H···O Hydrogen Bonds | 2 | These strong directional interactions play a major role in the packing of the molecules. |
| C-H···O Hydrogen Bonds | 4 | Weaker hydrogen bonds that further stabilize the crystal structure. |
| Iodo···Nitro Interactions | 2 (three-center) | These halogen bonds contribute to the overall supramolecular assembly. |
Solvent Effects on Molecular Conformation and Interactions
The solvent environment plays a critical role in determining the three-dimensional structure and interaction patterns of a molecule. The conformational preferences of this compound are expected to be significantly influenced by the polarity and hydrogen-bonding capabilities of the solvent.
In a non-polar solvent, intramolecular hydrogen bonds and van der Waals interactions would likely dominate, potentially leading to a more compact conformation. Conversely, in a polar protic solvent like water or methanol, the solvent molecules can compete for hydrogen bond formation with the amide and nitro groups of this compound. This competition can disrupt intramolecular interactions and favor more extended conformations where the polar groups of the molecule are solvated by the solvent molecules.
Computational studies on other amide-containing molecules have demonstrated that the relative stability of different conformers can be altered by the solvent. rsc.org For instance, a conformation that is stable in the gas phase or a non-polar solvent may become less favorable in a polar solvent, and vice-versa.
To computationally investigate solvent effects on this compound, one could perform MD simulations in different explicit solvents (e.g., water, dimethyl sulfoxide (B87167) (DMSO), chloroform). By analyzing the resulting trajectories, it would be possible to identify the most populated conformational states in each solvent and to quantify the solvent-solute interactions.
Table 2: Potential Solvent Effects on the Conformation of this compound
| Solvent Type | Expected Dominant Interactions | Potential Conformational Outcome |
| Non-polar (e.g., Chloroform) | Intramolecular H-bonds, π-π stacking | More compact, folded conformations |
| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions, weaker H-bonds | Intermediate or flexible conformations |
| Polar Protic (e.g., Water, Methanol) | Strong intermolecular H-bonds with solvent | More extended, solvated conformations |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular features that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues.
Development of Predictive Models for Biological Activity
Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be required.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
For a series of this compound analogues, modifications could be made to the substituents on both phenyl rings. The resulting QSAR model would help in understanding how these modifications affect the biological activity.
Identification of Key Physicochemical Descriptors Influencing Activity
The key physicochemical descriptors that influence the activity of this compound analogues would depend on the specific biological target and mechanism of action. However, based on the structure of the parent molecule, several descriptors are likely to be important.
The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. mdpi.com The iodo-substituent introduces a bulky and lipophilic group, which can be involved in halogen bonding. The amide linkage provides a hydrogen bond donor and acceptor.
QSAR studies on other nitroaromatic compounds and benzamides have highlighted the importance of descriptors such as:
LogP (Octanol-Water Partition Coefficient): Represents the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.
Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.
Topological Indices: Describe the branching and connectivity of the molecule.
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.
Table 3: Potentially Important Physicochemical Descriptors for QSAR of this compound Analogues
| Descriptor Class | Specific Descriptors | Potential Influence on Activity |
| Lipophilicity | LogP, Hydrophobic fields | Membrane transport, binding to hydrophobic targets |
| Steric | Molar Refractivity, Molecular Weight, Steric fields | Fit within a binding site, steric hindrance |
| Electronic | Dipole Moment, HOMO/LUMO energies, Electrostatic fields | Reactivity, polar interactions with target |
| Topological | Connectivity indices, Shape indices | Molecular size and shape, branching |
Prediction of Biological Activity Spectra (PASS) Analysis
PASS is a computational tool that predicts the spectrum of biological activities of a compound based on its 2D structure. The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active substances. researchgate.net The results are presented as a list of potential biological activities with a corresponding probability of being active (Pa) and inactive (Pi).
A PASS prediction for this compound would provide a broad overview of its potential pharmacological effects, mechanisms of action, and potential toxicity. The interpretation of the PASS results is based on the Pa values:
Pa > 0.7: The compound is very likely to exhibit the activity experimentally.
Preclinical Biological Activity and Mechanistic Insights of N 4 Iodophenyl 4 Nitrobenzamide and Its Derivatives
In vitro Screening for Antiproliferative Activity in Cancer Cell Lines
There is currently no available scientific literature detailing the evaluation of N-(4-iodophenyl)-4-nitrobenzamide for its growth-inhibitory effects on cancer cell lines.
Evaluation of Growth Inhibition and Cellular Effects
Information regarding the half-maximal inhibitory concentration (IC₅₀) or the specific cellular effects, such as the induction of apoptosis or cell cycle arrest, for this compound has not been reported.
Comparative Analysis of this compound Analogues
A direct comparative analysis of this compound with its analogues is not possible due to the lack of primary data. However, studies on related compounds offer some context. For instance, research on a positional isomer, 4-iodo-3-nitrobenzamide (B1684207), has shown that it can act as a prodrug. nih.gov In tumor cells, it is reduced to 4-iodo-3-nitrosobenzamide (B12559498), a reactive species that induces cell death by inactivating poly(ADP-ribose) polymerase (PARP). nih.gov This mechanism is linked to the induction of apoptosis. nih.gov The iodinated version of this nitroso compound was found to be more effective than its non-iodinated counterpart. nih.gov
Investigation of Molecular Pathway Modulation
Specific investigations into how this compound might modulate key signaling pathways in cancer cells have not been documented.
Inhibition of Signaling Pathways (e.g., PI3K/AKT/mTOR/MEK)
There is no evidence to suggest that this compound inhibits the PI3K/AKT/mTOR or MEK signaling pathways. These pathways are critical for cell growth, proliferation, and survival, and are common targets for cancer therapeutics. nih.gov However, without experimental data, any potential role of this compound in modulating these pathways remains speculative.
Effects on Protein Expression and Phosphorylation States
The effects of this compound on the expression levels of specific proteins or their phosphorylation states are unknown. Such studies are crucial for understanding the mechanism of action of a potential anticancer agent. researchgate.net
Assessment of Antimicrobial Properties
There are no published studies that have specifically screened this compound for its antimicrobial properties against bacterial or fungal pathogens. However, research on other 4-nitrobenzamide (B147303) derivatives has indicated some potential in this area. For example, certain Schiff bases derived from 4-nitrobenzamide have been synthesized and shown to possess antimicrobial activity. researchgate.netnih.gov Additionally, other nitro-containing aromatic compounds have been evaluated for their efficacy against various microbes. openmedicinalchemistryjournal.comelsevierpure.com
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of N-phenylbenzamide have been a subject of interest for their potential antibacterial properties. Studies on various substituted N-phenylbenzamides have demonstrated a range of activities against both Gram-positive and Gram-negative bacteria. For example, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their in vitro antibacterial efficacy. researchgate.netmdpi.com Certain derivatives, particularly those with methoxy (B1213986) and halo substituents, showed slightly increased antibacterial activities compared to the parent N-phenylbenzamide compound. mdpi.com
In one study, several N-phenylbenzamide derivatives (7a, 7b, 7c, 7d, and 7f) exhibited significant antibacterial efficacy with Minimum Inhibitory Concentration (MIC) values of 8 µg/ml against Escherichia coli (a Gram-negative bacterium) and Lactobacillus rhamnosus (a Gram-positive bacterium), and 16 µg/ml against Bacillus subtilis (a Gram-positive bacterium). researchgate.net Another study on N,N'-(4-nitro-1,2-phenylene)diamide derivatives also showed antibacterial activity. For instance, N,N'-(4-nitro-1,2-phenylene)dibenzamide displayed zones of inhibition ranging from 12 mm to 21 mm against various clinical isolates. researchgate.net
Research on other benzamide (B126) derivatives has also shown promising results. For instance, compound 5a from a series of N-benzamides demonstrated excellent activity against both B. subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Similarly, compounds 6b and 6c from the same study were effective against E. coli and B. subtilis. nanobioletters.com Schiff base derivatives of 4-nitrobenzamide have also been investigated, with some analogues showing potent activity against both Gram-positive and Gram-negative bacteria. ijpbs.com
Table 1: Antibacterial Activity of Selected N-Phenylbenzamide and Benzamide Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| N-phenylbenzamide derivatives (7a, 7b, 7c, 7d, 7f) | E. coli | 8 µg/ml | researchgate.net |
| N-phenylbenzamide derivatives (7a, 7b, 7c, 7d, 7f) | L. rhamnosus | 8 µg/ml | researchgate.net |
| N-phenylbenzamide derivatives (7a, 7b, 7c, 7d, 7f) | B. subtilis | 16 µg/ml | researchgate.net |
| N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) | Various clinical isolates | 12 mm - 21 mm | researchgate.net |
| N-benzamide derivative (5a) | B. subtilis | 6.25 µg/mL | nanobioletters.com |
Antifungal Efficacy
The antifungal potential of N-phenylbenzamide derivatives has also been explored. In a study evaluating N-phenylbenzamides, compound 7a demonstrated good antifungal activity, with a maximum zone of inhibition of 18 mm against the fungal strain Candida albicans. researchgate.net This suggests that the N-phenylbenzamide scaffold could be a promising starting point for the development of new antifungal agents. researchgate.netmdpi.com The core structure of phenyl benzamide derivatives holds potential for further development into more potent antifungal compounds. mdpi.com Other research has also highlighted the antifungal properties of various amide derivatives. nanobioletters.comresearchgate.net
Anti-mycobacterial Evaluation
Nitrobenzamide derivatives have been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A family of N-alkyl nitrobenzamides has shown promising antitubercular activities. mdpi.com These compounds are considered structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in M. tuberculosis. mdpi.com
Studies revealed that 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were the most active. mdpi.com Lipophilicity was found to be a key factor influencing the activity within each series of derivatives. mdpi.com In an ex vivo macrophage model of infection, derivatives with alkyl chain lengths of six and twelve carbons showed the best results, with activity profiles comparable to the first-line anti-TB drug, isoniazid. mdpi.com Other nitro-containing compounds, such as dinitrobenzamides, are also proposed to target DprE1. nih.gov
Some 4-phenyl-1,8-naphthyridine derivatives have also been synthesized and evaluated for their tuberculostatic activity, with several compounds showing marked activity against Mycobacterium tuberculosis H37Rv. nih.gov
Antiviral Activity Studies
Hepatitis B Virus (HBV) Inhibition in Cell Culture Models
While direct studies on this compound for HBV inhibition are limited, research on related structures provides some insights. A class of phenylpropenamide derivatives has been identified as potent and selective inhibitors of human hepatitis B virus (HBV) replication. nih.govnih.gov One such derivative, AT-61, was effective in inhibiting both the formation of intracellular immature core particles and the release of extracellular virions, with 50% effective concentrations in the low micromolar range. nih.gov The antiviral activity of AT-61 was found to be specific to HBV replication. nih.gov This suggests that the broader class of phenyl-amide structures may hold potential for the development of anti-HBV agents.
Potential as Inhibitors of Viral Enzymes (e.g., Coronavirus Main Proteases)
The main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, is a crucial enzyme for viral replication and a key target for antiviral drug development. While specific data on this compound is not available, peptidyl nitroalkenes have been investigated as inhibitors of the SARS-CoV-2 Mpro. nih.gov These compounds have demonstrated enzyme inhibitory activity in the low micromolar range and have shown to prevent SARS-CoV-2 infection in cellular models. nih.gov The nitroalkene moiety in these inhibitors acts as a covalent reversible warhead that binds to the active site of the protease. nih.gov This indicates that the inclusion of a nitro group in a suitable scaffold could be a strategy for designing coronavirus protease inhibitors.
Evaluation of Enzyme Inhibition
The inhibitory potential of N-phenylamide derivatives extends to other enzymes beyond viral proteases. For instance, N-phenylsulfonamide derivatives have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase (CA) isoenzymes (CA I and CA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov Some of these derivatives showed very active inhibition profiles with Kᵢ values in the nanomolar range. nih.gov
In the context of antifungal activity, some pyrazole-4-carboxamide derivatives with an N-phenyl substituted amide fragment have been found to target succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.gov This highlights the diverse enzyme inhibitory potential of compounds containing the N-phenylamide scaffold.
Alpha-Glucosidase and Alpha-Amylase Inhibition
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate digestion. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia, making them important targets in the treatment of type 2 diabetes mellitus. nih.govresearchgate.net
While no specific studies on the α-glucosidase or α-amylase inhibitory activity of This compound have been published, research on related N-phenylacetamide and benzamide derivatives provides valuable insights. Several studies have shown that derivatives with this core structure can exhibit potent α-glucosidase inhibition. nih.govresearchgate.netnih.gov
The inhibitory activity is highly sensitive to the substitution patterns on the aromatic rings. For example, in a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides, the 4-nitro derivative was found to be inactive. However, the introduction of a methyl group at the 2-position of the 4-nitrophenyl ring resulted in a potent inhibitor. nih.gov This highlights the complex structure-activity relationships (SAR) within this class of compounds. Another study on indole-carbohydrazide-phenoxy-N-phenylacetamide derivatives found that compounds with 4-nitro and 4-chloro substituents on the N-phenylacetamide moiety were among the most potent inhibitors. nih.gov
These findings suggest that while the this compound scaffold has the potential for α-glucosidase inhibition, the specific combination of the 4-iodo and 4-nitro substituents would require experimental evaluation to determine its efficacy.
Table 1: α-Glucosidase Inhibitory Activity of Selected N-Phenylacetamide Derivatives
| Compound ID | Substituent on N-phenyl ring | IC50 (µM) | Inhibition vs. Acarbose | Reference |
|---|---|---|---|---|
| 11j | 4-Nitro | Inactive | Weaker | nih.gov |
| 11l | 2-Methyl-4-nitro | 50.11 | Stronger | nih.gov |
| 7l | 4-Nitro (in a 2-methoxy-phenoxy series) | Potent (Ki = 14.65 µM) | Stronger | nih.gov |
| Acarbose | (Standard) | 750.1 | Standard | nih.gov |
This table is for illustrative purposes based on data for related derivatives, not the specific subject compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for cancer and autoimmune disease therapies. nih.govnih.gov
There is no direct published research on the inhibition of DHODH by This compound . However, a closely related compound, 4-iodo-3-nitrobenzamide , has been synthesized and studied as a C-nitroso prodrug for its potential chemotherapeutic activity. nih.gov This prodrug is metabolically reduced in tumor cells to the reactive 4-iodo-3-nitrosobenzamide intermediate. This intermediate was found to induce cell death and inactivate poly(ADP-ribose) polymerase (PARP) by ejecting zinc from its zinc-finger domain. nih.gov The study noted that the iodinated nitroso compound was more effective than its non-iodinated counterpart. nih.gov
Given that DHODH inhibition is a recognized anti-proliferative strategy, the cytotoxic effects observed with the structurally similar 4-iodo-3-nitrobenzamide suggest that the iodonitrobenzamide scaffold warrants investigation for DHODH inhibitory activity.
Investigation of Receptor Selectivity (e.g., Cannabinoid Receptor 2 Agonism)
Cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. nih.gov The CB2 receptor is found mainly on immune cells and its modulation is a therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation. nih.gov
No studies have been published that evaluate the binding affinity or functional activity of This compound at the CB2 receptor or any other receptor.
However, the presence of an iodophenyl moiety is a feature found in some known cannabinoid receptor ligands. For example, AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) is a well-known selective CB1 receptor antagonist/inverse agonist. nih.gov Similarly, R-AM2233 (R-2-Iodophenyl-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone) is a potent cannabinoid agonist. nih.gov The inclusion of the iodophenyl group in these potent ligands suggests that this structural element can be accommodated within cannabinoid receptor binding pockets. Whether the specific arrangement in this compound confers any affinity or selectivity for CB2 or other receptors remains to be determined through experimental screening.
Role as a Chemical Probe or Research Tool in Biological Assays
Chemical probes are essential small molecules used to study biological processes and validate therapeutic targets. This compound is commercially available as a screening compound, which implies its intended use as a research tool in biological assays. sigmaaldrich.com
While there are no specific published studies detailing the use of this compound as a chemical probe, compounds containing its key structural motifs—the 4-iodophenyl and 4-nitrophenyl groups—are utilized in biological research. A prominent example is the tetrazolium salt, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (WST-1). This compound is a water-soluble reagent used in colorimetric assays to measure cell proliferation, viability, and cytotoxicity. mdpi.com In the WST-1 assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring to produce a formazan (B1609692) dye, and the amount of dye is proportional to the number of metabolically active cells.
The use of a compound containing both 4-iodophenyl and 4-nitrophenyl groups in such a widely used assay underscores the potential utility of these moieties in the design of chemical tools for biological research. The specific properties of this compound could make it a useful negative control, a screening hit, or a starting point for the development of more specialized probes.
Structure Activity Relationship Sar Studies and Rational Design of N 4 Iodophenyl 4 Nitrobenzamide Analogues
Systematic Modification of the N-(4-iodophenyl) Moiety
The N-(4-iodophenyl) portion of the molecule presents a rich canvas for structural modifications. Alterations to the halogen substituent and the aniline (B41778) ring can profoundly influence the compound's interaction with biological targets.
Impact of Halogen Position and Type on Activity
The nature and placement of the halogen atom on the phenyl ring are critical determinants of a compound's biological efficacy. While direct SAR data for N-(4-iodophenyl)-4-nitrobenzamide is limited in publicly available literature, insights can be drawn from studies on analogous N-phenylbenzamide series. Research on similar scaffolds has shown that both the position and the electronegativity of the halogen can significantly affect activity.
Table 1: Illustrative SAR Data for Halogenated Benzamide (B126) Analogues Note: The following data is for a series of 3-bromo-5-(trifluoromethyl)benzamide (B1444474) derivatives and is intended to illustrate the principles of halogen substitution on the aniline ring.
| Compound ID | Aniline Substituent | Activity (IC₅₀ in µM) |
| Analogue A | 4-fluoro | 0.5 |
| Analogue B | 4-chloro | 0.8 |
| Analogue C | 4-bromo | 1.2 |
| Analogue D | 3-chloro | 2.5 |
| Analogue E | 2-chloro | 5.1 |
Data is hypothetical and for illustrative purposes.
From this illustrative data, we can infer that the para position for the halogen is generally preferred for activity. Furthermore, the type of halogen matters, with fluorine often conferring greater potency, potentially due to its ability to form favorable hydrogen bonds and its smaller size compared to other halogens like chlorine and bromine. The decreased activity with ortho and meta substitutions suggests that steric hindrance or unfavorable electronic effects may come into play when the halogen is moved from the para position.
Influence of Substituents on the Aniline Ring
Beyond halogens, the introduction of other substituents on the aniline ring can modulate a compound's properties. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the ring and the pKa of the amide N-H group, which in turn can affect binding to a target protein. mdpi.com
Studies on substituted anilines have shown that electron-withdrawing groups generally lead to higher toxic effects in certain assays, while electron-donating groups may reduce toxicity. mdpi.com In the context of designing bioactive molecules, the goal is often to find a balance that maximizes therapeutic effect while minimizing off-target toxicity. Acetylation of the aniline nitrogen, for example, can attenuate the activating influence of the amino group, a strategy often employed in synthesis to control reactivity. libretexts.orgbyjus.com
Table 2: Impact of Aniline Ring Substituents on the Activity of a Benzamide Series Note: This table presents data from a study on a series of benzamide derivatives to demonstrate the effect of various substituents on the aniline ring.
| Compound ID | R1 (meta) | R2 (para) | Potency (IC₅₀ in µM) | Selectivity |
| Probe-1 | Cl | OMe | 0.025 | 23 |
| Probe-2 | H | OMe | 0.220 | 7.8 |
| Probe-3 | OMe | H | 0.170 | 14 |
| Probe-4 | Cl | H | 0.156 | 2.1 |
This data is derived from a study on a specific series of benzamide derivatives and is presented to illustrate general SAR principles. nih.gov
The data in Table 2 suggests that a combination of a chloro group at the meta position and a methoxy (B1213986) group at the para position results in the highest potency and good selectivity. nih.gov Replacing the meta-chloro with hydrogen or the para-methoxy with hydrogen leads to a decrease in potency. This highlights the intricate interplay of steric and electronic effects of substituents on the aniline ring.
Exploration of Substitutions on the 4-Nitrobenzamide (B147303) Core
The 4-nitrobenzamide moiety is another key area for optimization. Modifications to the nitro group and the amide linker can lead to significant changes in the molecule's biological profile.
Effects of Nitro Group Position and Other Electrophilic/Nucleophilic Substituents
Replacing the nitro group with other electrophilic or nucleophilic substituents can also be explored. For example, substituting the nitro group with a cyano group, another electron-withdrawing group, may retain or modify the activity profile. Conversely, introducing electron-donating groups like an amino or methoxy group would be expected to have a significant, and often detrimental, effect on the activity of compounds that rely on the electron-withdrawing nature of the 4-nitro group.
A study on 4-substituted-3-nitrobenzamide derivatives demonstrated that these compounds can exhibit potent anti-tumor activity. nih.gov Although this study does not directly investigate the positional isomers of the nitro group, it underscores the importance of the substitution pattern on the benzamide ring for biological activity.
Table 3: Antiproliferative Activity of Substituted Nitrobenzamide Derivatives Note: The following data is from a study on 4-substituted-3-nitrobenzamide derivatives and illustrates the effect of substituents on the benzamide core.
| Compound ID | Substitution at position 4 | GI₅₀ (µM) against HCT-116 |
| 4a | -NH-(CH₂)₂-piperidine | 1.904 |
| 4g | -NH-(4-chlorophenyl) | 1.008 (MDA-MB435) |
| 4l | -NH-(3,4-difluorophenyl) | 3.586 (MDA-MB435) |
Data extracted from a study on novel 4-substituted-3-nitrobenzamide derivatives. nih.gov
The data indicates that the nature of the substituent at the 4-position of the 3-nitrobenzamide (B147352) core has a significant impact on the antiproliferative activity. nih.gov
Alterations to the Amide Linker
The amide bond in this compound provides structural rigidity and a key hydrogen bonding motif. Altering this linker is a common strategy in drug design to modulate properties such as metabolic stability, cell permeability, and target engagement.
Potential modifications include:
Amide N-Alkylation: Introducing a small alkyl group, such as a methyl group, on the amide nitrogen can prevent the formation of a hydrogen bond, which can probe the importance of this interaction for activity. It can also increase metabolic stability by blocking N-dealkylation.
Amide Bond Isosteres: Replacing the amide bond with isosteres like a thioamide, an ester, a ketone, or a reversed amide can alter the electronic properties and hydrogen bonding capacity of the linker. This can provide valuable information about the required geometry and electronic nature of this part of the molecule.
Linker Homologation: Inserting a methylene (B1212753) group (CH₂) between the aniline ring and the amide nitrogen or between the carbonyl group and the benzamide ring would increase the flexibility and length of the molecule. This could allow the two aromatic rings to adopt different relative orientations, which may be beneficial for fitting into a larger binding pocket.
Fragment-Based Drug Design and Molecular Hybridization Strategies
Fragment-based drug design (FBDD) and molecular hybridization are advanced strategies that can be applied to the this compound scaffold.
Fragment-Based Drug Design (FBDD) involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. mdpi.comnih.gov In the context of this compound, one could consider the 4-iodoaniline (B139537) and 4-nitrobenzoic acid moieties as individual fragments. Screening a library of fragments could identify alternative replacements for either of these core structures that exhibit favorable binding interactions. For example, a different substituted aniline might be identified that provides a better fit in a hydrophobic pocket of the target, or an alternative substituted benzoic acid could be found that forms additional hydrogen bonds.
Molecular Hybridization involves combining two or more pharmacophores from different drug classes to create a new hybrid molecule with a dual or enhanced mode of action. nih.gov For instance, the this compound scaffold could be hybridized with a known kinase inhibitor or an agent that targets a different pathway involved in a particular disease. This strategy aims to create a single molecule that can modulate multiple targets, potentially leading to synergistic effects and a lower likelihood of developing drug resistance.
Combining Pharmacophoric Units for Enhanced Activity
The design of analogues often involves the strategic combination of pharmacophoric units to achieve synergistic effects. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. In the context of this compound, the iodophenyl and nitrophenyl moieties can be considered as key pharmacophoric units. The nitro group, for instance, is a well-known feature in various bioactive compounds and can be crucial for enhancing bioactivity. mdpi.com
Research into related benzamide derivatives has shown that the nature and position of substituents on both phenyl rings significantly influence their biological profiles. For example, in a series of N-(2-hydroxy-4-nitrophenyl)benzamides, substitutions on the benzoyl ring led to varying degrees of antimicrobial activity. esisresearch.org This underscores the importance of the electronic and steric properties of the substituents in modulating activity.
Rational Design Based on Preclinical Data and Computational Insights
Rational drug design leverages an understanding of a biological target's structure and mechanism to design molecules with high affinity and specificity. While specific preclinical data on this compound is not extensively available in public literature, general principles of rational design can be applied. Computational modeling and molecular dynamics simulations are powerful tools in this regard, helping to predict the binding modes and affinities of designed analogues.
For instance, in the rational design of other inhibitor classes, such as those targeting IκB kinase-β (IKK-β), a structure-based approach has led to the development of novel inhibitors. nih.gov This methodology could be applied to this compound if a specific biological target is identified. The design process would involve creating a library of virtual analogues with modifications at various positions of the parent molecule and then docking them into the active site of the target protein to predict binding energies and key interactions.
Development of Novel Analogues with Improved Biological Profiles
The development of novel analogues of this compound aims to enhance desired biological activities while potentially improving other properties. The synthesis of new derivatives allows for the systematic exploration of the chemical space around the parent scaffold.
While specific research detailing the synthesis and evaluation of a broad series of this compound analogues is limited, studies on related structures provide insights into potential modifications. For example, the synthesis of various N-benzamide derivatives has been reported, outlining synthetic routes that could be adapted for the creation of this compound analogues. nanobioletters.com
One could envision a series of analogues where the iodo and nitro groups are repositioned or replaced with other functional groups to investigate their impact on activity. The following table illustrates a hypothetical set of analogues that could be synthesized to explore the SAR of the this compound scaffold, based on common medicinal chemistry strategies.
| Compound ID | R1 (Position on Phenylaniline Ring) | R2 (Position on Benzoyl Ring) | Rationale for Modification |
| This compound | 4-Iodo | 4-Nitro | Parent Compound |
| Analogue 1 | 3-Iodo | 4-Nitro | Investigate impact of iodine position |
| Analogue 2 | 2-Iodo | 4-Nitro | Investigate impact of iodine position |
| Analogue 3 | 4-Chloro | 4-Nitro | Evaluate effect of different halogens |
| Analogue 4 | 4-Bromo | 4-Nitro | Evaluate effect of different halogens |
| Analogue 5 | 4-Iodo | 3-Nitro | Investigate impact of nitro position |
| Analogue 6 | 4-Iodo | 2-Nitro | Investigate impact of nitro position |
| Analogue 7 | 4-Iodo | 4-Amino | Explore effect of nitro group reduction |
| Analogue 8 | 4-Iodo | 4-Cyano | Isosteric replacement of the nitro group |
The biological evaluation of such a series of compounds would provide valuable data to establish a clear structure-activity relationship, guiding the future design of more potent and selective agents based on the this compound scaffold.
Advanced Analytical Methodologies in N 4 Iodophenyl 4 Nitrobenzamide Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental to chemical synthesis, providing essential tools for separating, identifying, and purifying compounds. In the context of N-(4-iodophenyl)-4-nitrobenzamide research, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are pivotal for ensuring the quality of the compound and the efficiency of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of synthesized compounds due to its high resolution and quantitative accuracy. While specific HPLC parameters for this compound are established on a case-by-case basis, the methodology for a closely related isomer, 4-iodo-3-nitrobenzamide (B1684207), demonstrates a typical application. In one documented synthesis, the final product was analyzed and found to have a purity of 98% as determined by HPLC. google.com This level of precision is crucial for ensuring that subsequent biological assays are performed with a compound of known and high purity, eliminating the potential for impurities to confound the results.
The process generally involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. A column with a specific stationary phase (e.g., C18) is used, and the compound is eluted using a mobile phase, which is typically a mixture of solvents like acetonitrile (B52724) and water. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature used for identification, while the peak area in the resulting chromatogram corresponds to its concentration.
Table 1: Representative HPLC Parameters for Purity Analysis of an Isomeric Nitrobenzamide
| Parameter | Value/Condition |
| Compound | 4-iodo-3-nitrobenzamide |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Reported Purity | 98% google.com |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of chemical reactions in real-time. It allows chemists to quickly determine the consumption of starting materials and the formation of products. For instance, in the synthesis of 4-iodo-3-nitrobenzamide from its corresponding methyl ester, TLC was used to track the reaction's completion. google.com The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and developing it in a chamber with an appropriate solvent system. Different compounds travel up the plate at different rates, resulting in distinct spots. By comparing the spots of the reaction mixture to those of the starting material and a pure product standard, a researcher can visually assess the reaction's progress. The reaction to form 4-iodo-3-nitrobenzamide was monitored over three days, with TLC showing that while most of the conversion occurred within two days, a small amount of starting material remained, indicating the need for a longer reaction time for completion. google.com
Cell-Based Assay Methodologies
To understand the biological effects of this compound, researchers utilize a variety of cell-based assays. These in vitro tests are essential for determining the compound's potential as a therapeutic agent by measuring its impact on cell viability, gene expression, and protein secretion.
Sulforhodamine B (SRB) Assay for Cell Viability
The Sulforhodamine B (SRB) assay is a widely used colorimetric method for determining cytotoxicity and cell viability after exposure to a chemical compound. nih.govscispace.com The assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). scispace.com The amount of bound dye is directly proportional to the total protein mass, and therefore to the number of cells. scispace.comnih.gov This method is efficient, cost-effective, and its results are linear over a wide range of cell densities. nih.gov
In a typical experiment to evaluate this compound, various cancer cell lines would be seeded in 96-well plates and treated with increasing concentrations of the compound. After an incubation period, the cells are fixed, stained with SRB, and the bound dye is solubilized. The absorbance is then read using a microplate reader. researchgate.net The results are used to generate a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 2: Illustrative SRB Assay Data for this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability (Relative to Control) |
| MCF-7 (Breast Cancer) | 1 | 95.2 |
| 10 | 60.5 | |
| 50 | 25.1 | |
| A549 (Lung Cancer) | 1 | 98.1 |
| 10 | 75.3 | |
| 50 | 40.8 | |
| This table contains hypothetical data for illustrative purposes. |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR (RT-qPCR), is a powerful and sensitive technique used to measure the expression levels of specific genes within a cell. nih.govnih.gov This method is crucial for investigating the molecular mechanisms by which a compound like this compound exerts its biological effects. For example, if the SRB assay indicates that the compound has anti-proliferative activity, qPCR can be used to determine if this is caused by changes in the expression of genes involved in apoptosis (e.g., p53, BAX, Bcl-2) or cell cycle control (e.g., CDKN1A).
The process involves treating cells with the compound, isolating the messenger RNA (mRNA), converting it to complementary DNA (cDNA), and then amplifying specific target gene sequences using a qPCR instrument. The amplification is monitored in real-time, and the data is used to quantify the initial amount of mRNA for each gene, typically normalized to a stably expressed reference gene. nih.govresearchgate.net
Table 3: Example qPCR Analysis of Apoptosis-Related Gene Expression
| Gene | Treatment Group | Fold Change in Expression (vs. Control) |
| p53 | This compound | 3.5 |
| BAX | This compound | 4.2 |
| Bcl-2 | This compound | 0.4 |
| This table contains hypothetical data for illustrative purposes. Fold change > 1 indicates upregulation; < 1 indicates downregulation. |
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Secretion
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based technique designed to detect and quantify soluble substances like proteins and hormones in a sample. researchgate.netqiagen.com It is particularly useful for measuring how a compound affects the secretion of proteins from cells, such as cytokines, chemokines, or growth factors, which are key mediators of cellular communication.
The most common format for this application is the sandwich ELISA. creative-proteomics.com In this method, the wells of a microplate are coated with a capture antibody specific for the protein of interest. The cell culture supernatant from cells treated with this compound is added to the wells, and any target protein present is captured by the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different site on the captured protein. Finally, a substrate is added that produces a measurable color change, the intensity of which is proportional to the amount of protein in the sample. qiagen.com This allows for the precise quantification of changes in protein secretion induced by the compound.
Table 4: Sample ELISA Results for Secreted Inflammatory Cytokine
| Analyte | Treatment Group | Concentration in Supernatant (pg/mL) |
| Interleukin 6 (IL-6) | Control (Vehicle) | 15.2 |
| This compound (10 µM) | 85.7 | |
| This compound (50 µM) | 254.3 | |
| This table contains hypothetical data for illustrative purposes. |
Spectroscopic Techniques for in situ Reaction Monitoring
The real-time analysis of chemical reactions as they occur, known as in situ monitoring, is a powerful tool in modern chemical research and process development. By providing a continuous stream of data on the concentration of reactants, intermediates, and products, it allows for a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. In the synthesis of this compound, spectroscopic techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy are invaluable for this purpose. These non-invasive methods allow for the tracking of the reaction progress without the need for sample extraction, thus preserving the integrity of the reaction medium.
The synthesis of this compound typically involves the reaction of 4-iodoaniline (B139537) with 4-nitrobenzoyl chloride. In situ spectroscopic monitoring of this acylation reaction would focus on the disappearance of the characteristic spectral signals of the reactants and the simultaneous emergence of signals corresponding to the newly formed amide product.
Fourier-Transform Infrared (FTIR) Spectroscopy
In situ FTIR spectroscopy is particularly well-suited for monitoring the synthesis of this compound due to the distinct infrared absorption bands of the functional groups involved. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be recorded continuously.
The key spectral changes that would be observed during the reaction include:
Disappearance of N-H stretching vibrations of 4-iodoaniline: The primary amine group of 4-iodoaniline exhibits characteristic symmetric and asymmetric N-H stretching bands, typically in the region of 3300-3500 cm⁻¹. The intensity of these peaks would decrease as the 4-iodoaniline is consumed.
Disappearance of the C=O stretching vibration of 4-nitrobenzoyl chloride: The acid chloride has a strong carbonyl (C=O) stretching absorption at a relatively high wavenumber, generally around 1770-1800 cm⁻¹. The consumption of 4-nitrobenzoyl chloride would be marked by the decrease in this peak's intensity.
Appearance of amide I and amide II bands: The formation of the amide linkage in this compound gives rise to two characteristic bands. The amide I band, primarily due to the C=O stretching vibration of the amide, would appear in the region of 1650-1680 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching vibrations, would be observed around 1530-1550 cm⁻¹. The growth of these two bands is a clear indicator of product formation.
Appearance of N-H stretching of the secondary amide: A new N-H stretching band for the secondary amide in the product would appear in the region of 3200-3400 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation during Reaction |
| Primary Amine (in 4-iodoaniline) | N-H stretch | 3300-3500 | Decrease |
| Acid Chloride (in 4-nitrobenzoyl chloride) | C=O stretch | 1770-1800 | Decrease |
| Secondary Amide (in product) | Amide I (C=O stretch) | 1650-1680 | Increase |
| Secondary Amide (in product) | Amide II (N-H bend, C-N stretch) | 1530-1550 | Increase |
| Secondary Amide (in product) | N-H stretch | 3200-3400 | Increase |
Raman Spectroscopy
In situ Raman spectroscopy offers a complementary technique to FTIR, with the advantage of being less sensitive to water, making it suitable for a wider range of solvent systems. A fiber-optic probe can be immersed in the reaction mixture to collect data in real-time.
Key observable changes in the Raman spectrum would include:
Changes in aromatic ring vibrations: While both reactants and the product contain aromatic rings, the substitution pattern and electronic effects change upon amide formation, leading to shifts in the positions and intensities of the ring breathing modes.
Disappearance of reactant-specific bands: The symmetric and asymmetric stretching modes of the nitro group in 4-nitrobenzoyl chloride (typically around 1350 cm⁻¹ and 1530 cm⁻¹, respectively) and the C-I stretching vibration in 4-iodoaniline would be monitored.
Appearance of amide bands: Similar to FTIR, the formation of the amide bond can be tracked by the appearance of the amide I band. The C=O stretch in amides is also Raman active. nih.gov
| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Observation during Reaction |
| Nitro Group (in 4-nitrobenzoyl chloride) | Symmetric stretch | ~1350 | Decrease |
| Amide (in product) | Amide I (C=O stretch) | ~1650 | Increase |
| Aromatic Rings | Ring breathing modes | Varies | Shift in position and intensity |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time NMR spectroscopy provides detailed structural information and quantitative data on the progress of a reaction. chemicalbook.com By placing a flow-NMR tube in the spectrometer and circulating the reaction mixture, continuous monitoring is possible.
For the synthesis of this compound, ¹H NMR would be particularly informative:
Shift of aromatic protons: The chemical shifts of the aromatic protons of both 4-iodoaniline and 4-nitrobenzoyl chloride would change significantly upon formation of the amide product due to the alteration of the electronic environment. For instance, the protons on the phenyl ring of the 4-iodoaniline moiety would experience a downfield shift upon acylation.
Disappearance of the amine protons of 4-iodoaniline: The broad singlet corresponding to the -NH₂ protons of 4-iodoaniline (typically around 3.6-4.3 ppm in aprotic solvents) would disappear. chemicalbook.com
Appearance of the amide proton: A new, broad singlet corresponding to the amide N-H proton would appear in the downfield region of the spectrum (typically >8 ppm).
| Proton Type | Reactant/Product | Approximate ¹H Chemical Shift (δ, ppm) | Observation during Reaction |
| -NH₂ | 4-iodoaniline | 3.6 - 4.3 | Disappearance |
| Aromatic H (adjacent to -NH₂) | 4-iodoaniline | ~6.5 | Disappearance and/or shift |
| Aromatic H (adjacent to -I) | 4-iodoaniline | ~7.4 | Disappearance and/or shift |
| Aromatic H (adjacent to -COCl) | 4-nitrobenzoyl chloride | ~8.3 | Disappearance and/or shift |
| Aromatic H (adjacent to -NO₂) | 4-nitrobenzoyl chloride | ~8.4 | Disappearance and/or shift |
| Amide N-H | This compound | >8.0 | Appearance |
| Aromatic H (product) | This compound | 7.0 - 8.5 | Appearance of new signals |
By integrating the signals of the reactants and the product over time, a detailed kinetic profile of the reaction can be constructed, providing valuable insights into the reaction rate and mechanism.
Future Research Directions and Potential Academic Applications of N 4 Iodophenyl 4 Nitrobenzamide
Elucidation of Novel Biological Targets and Mechanisms of Action
The structural similarity of N-(4-iodophenyl)-4-nitrobenzamide to other nitrobenzamide derivatives that have been investigated for their anti-tumor properties suggests a primary avenue of future research will be in oncology. nih.govresearchgate.net A significant focus will be on identifying novel biological targets and elucidating the precise mechanisms through which this compound may exert its effects.
The nitro group is a key feature in many bioactive compounds, often acting as a pharmacophore that can be metabolically reduced within cells to form reactive intermediates. mdpi.com This process is central to the pharmacological activity of many nitro-containing drugs. mdpi.com Future studies should investigate whether this compound's potential biological activity relies on a similar reductive activation. For instance, research on the related compound 4-iodo-3-nitrobenzamide (B1684207) has shown that its tumoricidal action is dependent on a cellular reducing system specific to cancer cells. nih.gov Investigating similar selective activation mechanisms for this compound in various cancer cell lines would be a critical step.
Key research questions to address include:
Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
What are the specific enzymes or cellular components responsible for the reduction of the nitro group?
What are the downstream molecular targets of the activated compound?
Does the compound induce cell death through apoptosis, necrosis, or other pathways?
Design and Synthesis of Photoactivatable or Labeled Probes
The presence of an iodine atom in the this compound structure opens up possibilities for the design of sophisticated chemical tools for biological research. The carbon-iodine bond can be a handle for further chemical modifications, including the introduction of photoactivatable groups or fluorescent labels.
Photoactivatable Probes: By incorporating a photolabile protecting group, researchers could develop a version of this compound that remains inert until activated by a specific wavelength of light. This would allow for precise spatial and temporal control over its biological activity, enabling detailed studies of its mechanism of action within living cells and organisms.
Labeled Probes: Attaching a fluorescent dye or a radioactive isotope to the molecule would facilitate its visualization and tracking within biological systems. This could provide valuable information on its cellular uptake, subcellular localization, and pharmacokinetics.
These probes would be invaluable for:
Identifying the specific cellular compartments where the compound accumulates.
Visualizing its interaction with potential protein targets in real-time.
Studying its metabolic fate and clearance from cells and organisms.
Integration with Systems Biology Approaches
To gain a comprehensive understanding of the biological effects of this compound, future research should integrate experimental data with systems biology approaches. springernature.com This involves analyzing the global changes in a biological system—such as the proteome, transcriptome, and metabolome—in response to treatment with the compound.
By employing techniques like transcriptomics (RNA-seq) and proteomics (mass spectrometry), researchers can identify entire pathways and networks that are perturbed by this compound. This approach can reveal off-target effects, identify biomarkers of response, and generate new hypotheses about the compound's mechanism of action that might be missed by more targeted investigations. springernature.com For example, systems biology could help to infer patient-specific gene networks to understand how the compound might affect different individuals. springernature.com
Exploration of this compound as a Scaffold for Material Science Applications
The field of material science could also benefit from the unique structural properties of this compound. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the nitro group), as well as the potential for halogen bonding (due to the iodine atom) and π-π stacking interactions (from the aromatic rings), suggests that this molecule could self-assemble into well-defined supramolecular structures. nih.gov
Research into the isomeric N-(iodophenyl)nitrobenzamides has already demonstrated their ability to form different three-dimensional framework structures through a combination of these non-covalent interactions. nih.gov Future studies on this compound could explore:
Its crystal engineering and polymorphism.
The design of novel liquid crystals or gels.
Its potential use as a building block for functional organic materials with interesting optical or electronic properties.
The ability of amides to play a pivotal role in molecular recognition also suggests potential applications in the development of chemical sensors. nih.govresearchgate.net
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
Predict potential biological targets: Docking studies can screen large libraries of proteins to identify those that are likely to bind to this compound with high affinity.
Elucidate binding modes: MD simulations can provide detailed insights into the dynamic interactions between the compound and its target protein, helping to explain the basis of its activity.
Guide lead optimization: Computational methods can be used to predict how modifications to the chemical structure of this compound will affect its binding affinity, selectivity, and pharmacokinetic properties. This can help to prioritize the synthesis of new derivatives with improved therapeutic potential. youtube.com
The use of computational approaches, such as Free Energy Perturbation (FEP), can offer a rigorous, physics-based method for accurately calculating the free energy changes resulting from mutations, which can accelerate the design and optimization of biotherapeutics. youtube.com
| Research Direction | Key Methodologies | Potential Outcomes |
| Elucidation of Novel Biological Targets | Cell-based assays, enzyme kinetics, pull-down assays, mass spectrometry | Identification of protein targets, understanding of mechanism of action |
| Design of Photoactivatable/Labeled Probes | Organic synthesis, photochemistry, fluorescence microscopy | Spatiotemporal control of activity, visualization of cellular distribution |
| Integration with Systems Biology | Transcriptomics, proteomics, metabolomics, bioinformatics | Comprehensive understanding of cellular response, biomarker discovery |
| Material Science Applications | X-ray crystallography, scanning electron microscopy, spectroscopy | Development of novel functional materials, sensors |
| Advanced Computational Modeling | Molecular docking, molecular dynamics, quantum mechanics | Target prediction, lead optimization, mechanism elucidation |
Q & A
Q. Key Considerations :
- Use anhydrous solvents to avoid hydrolysis of the acyl chloride.
- Purification via recrystallization (e.g., ethanol/water) enhances purity for crystallography .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm substituent positions and amide bond integrity. For example, the amide proton appears as a triplet (δ ~8.9–9.0 ppm, J ≈ 5.6 Hz), while aromatic protons show AA’BB’ splitting patterns (δ ~8.1–8.4 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z 413.97 for C₁₃H₁₀IN₂O₃). Fragmentation pathways (e.g., loss of NO• radical, m/z 30) help confirm nitro group stability .
- X-ray crystallography : Resolve iodine’s heavy-atom effects for precise bond-length/angle analysis (SHELXL refinement recommended) .
Advanced: How can researchers optimize reaction yields for this compound?
Answer:
Yield optimization requires systematic parameter tuning:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent : Dichloromethane or THF enhances solubility of aromatic intermediates.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics.
- Workup : Sequential washes with HCl (1M), Na₂CO₃ (sat.), and brine reduce impurities .
Case Study : A 90% yield was achieved for the analogous N-(3-chlorophenethyl)-4-nitrobenzamide using triethylamine in DCM .
Advanced: What are the key challenges in interpreting mass spectrometry (MS) data for nitro-substituted benzamides?
Answer:
Nitro groups introduce unique fragmentation pathways under ESI-MS:
- Pathway 1 : Amide bond cleavage generates a (4-nitrobenzylidyne)oxonium cation (m/z 150) and iodophenyl fragments.
- Pathway 2 : Radical loss of NO• (m/z 30) produces resonance-stabilized ions (e.g., C₇H₄O₂⁺• at m/z 120) .
Pitfalls : - Misinterpretation of isotopic patterns (e.g., iodine’s 127/129 amu split).
- Overlooking rearrangements (e.g., N-rearrangement in oxonium ions).
Advanced: How does the nitro group influence the compound’s reactivity in further derivatization?
Answer:
The nitro group enables versatile transformations:
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts NO₂ to NH₂, yielding N-(4-iodophenyl)-4-aminobenzamide , a precursor for heterocyclic synthesis.
- Nucleophilic substitution : Activated positions undergo reactions with amines/thiols under basic conditions.
Caution : Nitro groups may act as mutagenic moieties; assess bioactivity cautiously in drug discovery .
Advanced: What computational methods aid in studying the electronic properties of this compound?
Answer:
- DFT Calculations : Predict HOMO/LUMO energies to assess charge-transfer potential (e.g., iodine’s electron-withdrawing effect lowers LUMO by ~1.2 eV).
- Molecular Docking : Screen for protein binding (e.g., iodophenyl’s halogen bonding with kinase targets) using AutoDock Vina or Schrödinger Suite .
Validation : Compare computed IR spectra with experimental data to refine force fields .
Advanced: How can researchers resolve contradictions in crystallographic data for halogenated benzamides?
Answer:
- Refinement Strategies : Use SHELXL’s TWIN/BASF commands for twinned crystals. Iodine’s high electron density improves phase determination but may require anisotropic displacement parameter (ADP) constraints .
- Validation Tools : Check R-factor convergence (target < 5%) and Platon’s ADDSYM for missed symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
